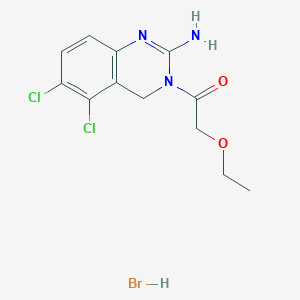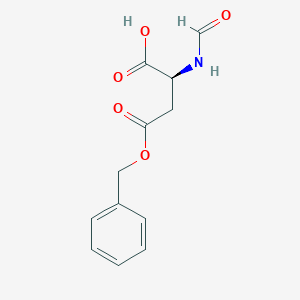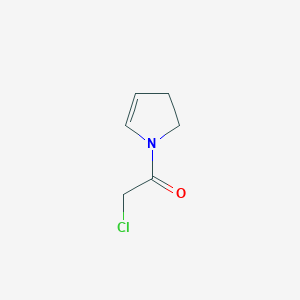![molecular formula C18H28O2 B13793689 5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane CAS No. 61683-77-0](/img/structure/B13793689.png)
5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is a complex organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features multiple alkyl groups and a phenyl group, making it a subject of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” typically involves multi-step organic reactions. One common method includes:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy ethers under acidic or basic conditions.
Introduction of alkyl groups: Alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the phenyl group: This can be done via Friedel-Crafts alkylation using an appropriate phenyl derivative and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the phenyl group can lead to cyclohexyl derivatives.
Substitution: Halogenation or nitration can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in drug design and development due to its complex structure.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The dioxane ring can participate in hydrogen bonding and van der Waals interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s behavior in biological systems and its efficacy in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with fewer alkyl groups.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different alkyl substitutions.
Uniqueness
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dioxanes.
Propriétés
Numéro CAS |
61683-77-0 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O2/c1-12(2)14-7-9-15(10-8-14)17-19-11-18(5,6)16(20-17)13(3)4/h7-10,12-13,16-17H,11H2,1-6H3 |
Clé InChI |
JLPFDSHXIBDIFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(COC(O1)C2=CC=C(C=C2)C(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


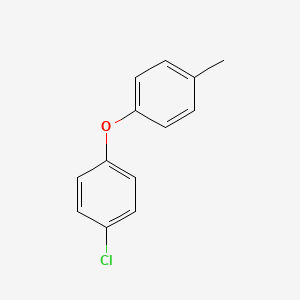
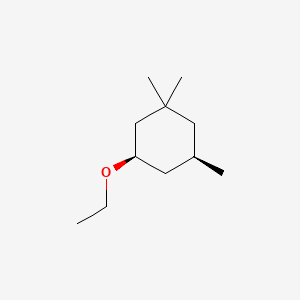
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


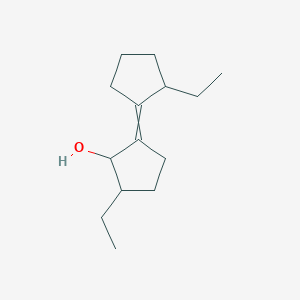
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
